molecular formula C21H23NO5 B14141202 Diethyl [benzoyl(2-methylphenyl)amino]propanedioate CAS No. 88744-10-9

Diethyl [benzoyl(2-methylphenyl)amino]propanedioate

Cat. No.: B14141202
CAS No.: 88744-10-9
M. Wt: 369.4 g/mol
InChI Key: OIDUDYQMCIOGBE-UHFFFAOYSA-N
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Description

Diethyl [benzoyl(2-methylphenyl)amino]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by benzoyl and 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [benzoyl(2-methylphenyl)amino]propanedioate typically involves the reaction of diethyl propanedioate with benzoyl chloride and 2-methylaniline under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Common reagents used in this synthesis include sodium ethoxide and ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl [benzoyl(2-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl [benzoyl(2-methylphenyl)amino]propanedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Diethyl [benzoyl(2-methylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A commonly used malonic ester with similar reactivity.

    Benzoyl derivatives: Compounds with benzoyl groups that exhibit similar chemical behavior.

    2-Methylphenyl derivatives: Compounds with 2-methylphenyl groups that share similar properties.

Uniqueness

Its structure allows for versatile chemical modifications, making it valuable in various research fields .

Properties

CAS No.

88744-10-9

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

diethyl 2-(N-benzoyl-2-methylanilino)propanedioate

InChI

InChI=1S/C21H23NO5/c1-4-26-20(24)18(21(25)27-5-2)22(17-14-10-9-11-15(17)3)19(23)16-12-7-6-8-13-16/h6-14,18H,4-5H2,1-3H3

InChI Key

OIDUDYQMCIOGBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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